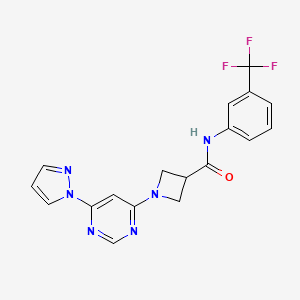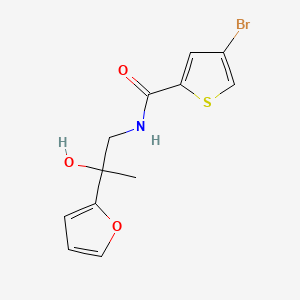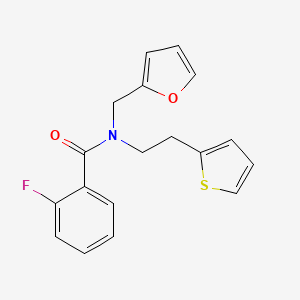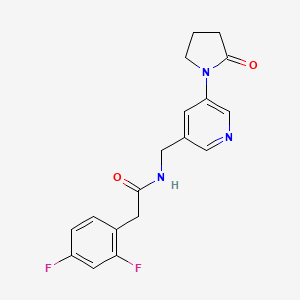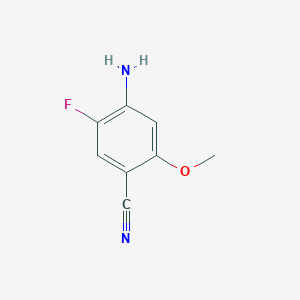
4-Amino-5-fluoro-2-methoxybenzonitrile
Übersicht
Beschreibung
4-Amino-5-fluoro-2-methoxybenzonitrile is a chemical compound with the CAS Number 1441723-24-5 . It has a molecular weight of 166.15 . The IUPAC name for this compound is 4-amino-2-fluoro-5-methoxybenzonitrile .
Synthesis Analysis
The synthesis of 4-Amino-5-fluoro-2-methoxybenzonitrile involves a reaction with 4-bromo-5-fluoro-2-methoxyaniline, zinc cyanide, Pd 2 (dba) 3, and DavePhos in N,N-dimethyl-formamide at 100℃ for 6 hours .Molecular Structure Analysis
The InChI code for 4-Amino-5-fluoro-2-methoxybenzonitrile is 1S/C8H7FN2O/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3H,11H2,1H3 . The InChI key is PJOVJLSGRCXXOL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Amino-5-fluoro-2-methoxybenzonitrile is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- 4-Amino-5-fluoro-2-methoxybenzonitrile and related compounds have been utilized in synthesizing various novel chemical compounds. For example, a study describes the synthesis of substituted 2-amino-4-quinazolinones, which were created from 2,6-difluoro-4-methoxybenzonitrile. This synthesis involved multiple steps, including substitution, hydrolysis, and condensation reactions, leading to a series of novel o-fluorobenzoic acid derivatives and 2-amino-4-quinazolinone derivatives (Fray et al., 2006).
Antimicrobial Activity
- Some derivatives of 4-Amino-5-fluoro-2-methoxybenzonitrile have been explored for their antimicrobial properties. A study synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and found that some derivatives showed excellent in vitro antimicrobial activity, demonstrating the potential of these compounds in creating new antimicrobial agents (Puthran et al., 2019).
Drug Synthesis
- The compound has been involved in the synthesis of specific drugs. For instance, in the synthesis of Gefitinib, an anti-cancer drug, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a related compound, was used as an intermediate. This demonstrates the compound's role in the pharmaceutical industry, particularly in developing cancer therapies (Jin et al., 2005).
Development of Corrosion Inhibitors
- Derivatives of 4-Amino-5-fluoro-2-methoxybenzonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, have been studied for their use as corrosion inhibitors. These compounds have shown significant potential in protecting metals like mild steel and aluminum from corrosion, particularly in acidic and alkaline environments. This application is critical in industrial settings where metal corrosion can lead to significant material and financial losses (Verma et al., 2015).
Fluorescent Labeling in Chromatography
- Fluoro derivatives of benzonitrile, including those related to 4-Amino-5-fluoro-2-methoxybenzonitrile, have been used as fluorescent labeling reagents in high-performance liquid chromatography for amino acids. This application is crucial in biochemical analysis and research, allowing for the sensitive and accurate detection of amino acids (Watanabe & Imai, 1981).
Safety And Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Eigenschaften
IUPAC Name |
4-amino-5-fluoro-2-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDRONIICFXXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-fluoro-2-methoxybenzonitrile | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2569909.png)
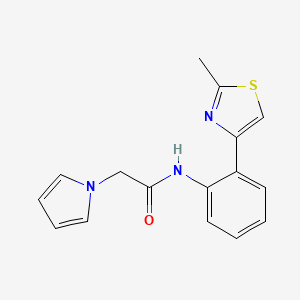
![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2569912.png)
![9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2569913.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2569914.png)
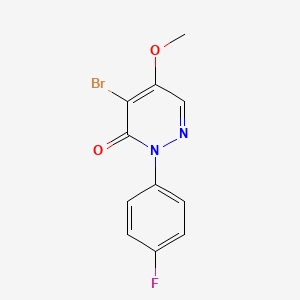
![2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2569920.png)
